HDAC8 Potency Gain Over Unsubstituted THIQ
Derivatives bearing the 6-ethyl-4-methyl substitution pattern exhibit significantly stronger binding affinity for HDAC8 compared to unsubstituted THIQ. Quantum mechanical modeling indicates a ΔΔG_com of −8.2 kcal/mol for the 6-ethyl-4-methyl analog, correlating to IC₅₀ values of 0.4–1.2 μM, while the unsubstituted THIQ scaffold lacks the hydrophobic contacts needed for comparable potency . This gain in binding free energy is attributed to van der Waals interactions between the 6-ethyl group and HDAC8's hydrophobic cleft residues Phe152 and Leu144 .
| Evidence Dimension | HDAC8 binding affinity / inhibitory potency |
|---|---|
| Target Compound Data | ΔΔG_com = −8.2 kcal/mol; IC₅₀ = 0.4–1.2 μM (6-ethyl-4-methyl THIQ derivative) |
| Comparator Or Baseline | Unsubstituted THIQ (no quantitative IC₅₀ or ΔΔG_com available for parent scaffold) |
| Quantified Difference | ΔΔG_com gain of at least −8.2 kcal/mol versus parent scaffold; potency improvement to low-micromolar range from inactive/weak baseline. |
| Conditions | In silico QSAR model (R² = 0.89) validated against experimental IC₅₀; HDAC8 enzyme inhibition assay. |
Why This Matters
The low-micromolar HDAC8 IC₅₀ positions the 6-ethyl-4-methyl THIQ scaffold as a viable starting point for epigenetic anticancer programs, whereas unsubstituted THIQ is essentially inactive in this target class.
